Polyisobutylene

Catalog No.
S1539801
CAS No.
9003-27-4
M.F
C4H8
CH2=C(CH3)2
C4H8
M. Wt
56.11 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polyisobutylene

CAS Number

9003-27-4

Product Name

Polyisobutylene

IUPAC Name

2-methylprop-1-ene

Molecular Formula

C4H8
CH2=C(CH3)2
C4H8

Molecular Weight

56.11 g/mol

InChI

InChI=1S/C4H8/c1-4(2)3/h1H2,2-3H3

InChI Key

VQTUBCCKSQIDNK-UHFFFAOYSA-N

SMILES

CC(=C)C

Solubility

Insoluble (NTP, 1992)
0.00 M
In water, 263 mg/L at 25 °C
Very soluble in ethanol and ether; soluble in benzene, sulfuric acid
Soluble in organic solvents
Solubility in water, g/100ml at 20 °C: 0.03

Synonyms

2-methyl propene, 2-methylpropene, isobutene, isobutylene

Canonical SMILES

CC(=C)C
Origin and Significance

PIB is produced by polymerizing the monomer isobutene (2-methylpropene) through a cationic vinyl polymerization process []. Its significance lies in its exceptional gas impermeability, making it ideal for applications requiring air retention, such as inner tubes for tires and basketballs []. Additionally, PIB's non-toxicity and biocompatibility have opened doors for its exploration in biomedical applications [].


Molecular Structure Analysis

Key Features

PIB is a vinyl polymer with a chemical formula of (C4H8)n, where n represents the number of repeating units []. Its structure closely resembles polypropylene, with every other carbon atom substituted by two methyl groups (CH3) []. This unique structure grants PIB its flexibility and excellent electrical insulation properties.

Notable Aspects

The chain length (n) in PIB significantly impacts its physical properties. Lower molecular weight PIB forms viscous oils, while higher n values result in rubbery textures []. This chain length variation allows for tailoring PIB for specific applications.


Chemical Reactions Analysis

Synthesis

As mentioned earlier, PIB is synthesized through cationic vinyl polymerization. A strong Brønsted or Lewis acid catalyst initiates the reaction, leading to the formation of a carbocation that attacks isobutene monomers, creating the polymer chain [].

(CH3)3C+ + CH2=C(CH3)2 → (CH3)3C-CH2-C(CH3)2+ (Initiation)

(CH3)3C-CH2-C(CH3)2+ + n CH2=C(CH3)2 → (CH3)3C-[CH2-C(CH3)2]n-H (Propagation)

Decomposition
Other Relevant Reactions

Due to its reactive double bonds, PIB can undergo further chemical modifications, such as halogenation and hydrogenation, to create functionalized PIB with specific properties.


Physical And Chemical Properties Analysis

  • Melting Point: Not precisely determined, but literature suggests a range of 54-56°C.
  • Boiling Point: Decomposes before boiling.
  • Solubility: Insoluble in water; soluble in organic solvents like toluene and xylene.
  • Stability: High thermal and chemical stability under normal conditions.
  • Appearance: Colorless, viscous liquid to rubbery solid depending on molecular weight [].

Polyisobutylene in Drug Delivery Research

  • Biocompatibility and Safety

    PIB exhibits good biocompatibility, meaning it interacts favorably with living tissues. Studies have shown minimal toxicity when ingested or in contact with skin ]. This makes it a suitable candidate for materials intended for use inside the body.

  • Controlled Drug Release

    PIB can be modified to release drugs at a controlled rate. By altering its molecular weight and structure, scientists can create matrices that hold the drug and release it slowly over time. This is advantageous for maintaining therapeutic drug levels and reducing dosing frequency ]

  • Drug Targeting

    Researchers are exploring PIB's potential for targeted drug delivery. By attaching specific molecules to PIB, they can potentially direct the drug-loaded carrier to specific organs or tissues. This approach could improve drug efficacy and minimize side effects.

Polyisobutylene in Biomaterials Research

Beyond drug delivery, PIB is being investigated for its use in other biomaterial applications:

  • Tissue Engineering

    PIB's elastomeric properties and biocompatibility make it a candidate for scaffolds in tissue engineering. These scaffolds provide a supportive structure for cell growth and can guide tissue regeneration ].

  • Implantable Devices

    PIB's chemical stability and resistance to degradation make it suitable for use in implantable devices. It can be used to create components with good mechanical properties that can withstand the body's environment.

Physical Description

Isobutylene is a colorless gas with a faint petroleum-like odor. For transportation it may be stenched. It is shipped as a liquefied gas under its own vapor pressure. Contact with the liquid can cause frostbite. It is easily ignited. Its vapors are heavier than air and a flame can flash back to the source of leak very easily. The leak can either be a liquid or vapor leak. It can asphyxiate by the displacement of air. Under prolonged exposure to fire or heat the containers may rupture violently and rocket. It is used in the production of isooctane, a high octane aviation gasoline.
GasVapor; Liquid
GasVapor
COLOURLESS COMPRESSED LIQUEFIED GAS WITH CHARACTERISTIC ODOUR.

Color/Form

Colorless gas
Colorless volatile liquid or easily liquefied gas

XLogP3

2.1

Boiling Point

19.6 °F at 760 mm Hg (NTP, 1992)
-6.9 °C
-7.0 °C

Flash Point

-105 °F (NTP, 1992)
-80 °C (-112 °F) - closed cup
-105 °F (-76 °C)
-76.1 °C c.c.

Vapor Density

1.9 (NTP, 1992) (Relative to Air)
1.94 (Air = 1)
Relative vapor density (air = 1): 1.94

Density

0.59 at 68 °F (USCG, 1999)
0.589 g/cu cm at 25 °C (p >1 atm)
Relative density (water = 1): 0.59

LogP

2.34 (LogP)
log Kow = 2.34
2.35

Odor

Coal gas odo

Melting Point

-220.5 °F (NTP, 1992)
-140.4 °C
-140.7 °C
-140.3 °C

UNII

QA2LMR467H

Related CAS

9003-27-4 (Parent)

GHS Hazard Statements

H220: Extremely flammable gas [Danger Flammable gases];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity]

Use and Manufacturing

IDENTIFICATION: Isobutylene, also called 2-methylpropene or isobutene, is a colorless gas that can also be liquified. It has an odor like coal gas. It is moderately soluble in water. USE: Isobutylene is an important commercial chemical. It is used to make other chemicals, rubber, food packaging materials and supplements, the gasoline additive MTBE, aviation gasolines and resins. It also occurs in gas-powered engine exhaust. EXPOSURE: Workers that use isobutylene may breathe in vapors or have direct skin contact. The general population may be exposed to isobutylene by breathing in air. If isobutylene is released to the environment, it will be broken down in air. It is not expected to be broken down by sunlight. It will move into air from moist soil and water surfaces. It is expected to move through soil. Little information is available on whether it will be broken down by microorganisms, and it is not expected to build up in fish. RISK: Irritation of the eyes, nose and throat have been reported in workers. Exposure to very high levels causes central nervous system depression (dizziness, drowsiness, dullness, nausea and vomiting, unconsciousness) because vapors replace oxygen uptake during breathing (asphyxia). Very high air levels can cause coma and death due to suffocation. Damage to the tissue lining the nasal cavity was observed in laboratory animals exposed to high air levels of isobutylene over time. No other noncancer health effects were observed following lifetime exposure in rats or mice. Thyroid gland tumors were observed in laboratory rats following life-time exposure to isobutylene vapor. No other tumors were induced in rats, and no tumors were induced in mice following lifetime exposure to isobutylene vapor. Data on the potential for isobutylene to cause infertility, abortion, or birth defects in laboratory animals were not available. The potential for isobutylene to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at -157.2 °F ; 5 mm Hg at -141.7° F (NTP, 1992)
2.31e+03 mmHg
2,308 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 257

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

115-11-7
68037-14-9
68606-25-7

Wikipedia

Isobutylene

Use Classification

Fire Hazards -> Flammable - 4th degree, Reactive - 1st degree
Cosmetics -> Binding; Film forming; Viscosity controlling

Methods of Manufacturing

Obtained from refinery streams by absorption on 65% H2SO4 at about 15 °C; ... Separation from a mixed C4 stream using 50% H2SO4.
Isobutene is produced in refinery streams ... by reacting with an aliphatic primary alcohol and then hydrolyzing the resulting ether.
Fractionation of refinery gases, catalytic cracking of MTBE.
LOW TEMP POLYMERIZATION OF HIGH-PURITY ISOBUTYLENE USING FRIEDEL-CRAFTS TYPE CATALYSTS
BASIC TECHNIQUE FOR PRODN OF POLYOLEFIN IS HIGH-TEMP, HIGH PRESSURE, CATALYTIC POLYMERIZATION. TEMP & PRESSURES VARY ... DEPENDING ON MONOMER EMPLOYED, POLYMER DENSITY ... & CATALYSTS ... PRESSURES FROM 7-2500 KGF(Force)/CM SQ.
Polyisobutylene is prepared by the addition of di-t-butyl peroxide in concentrated sulfuric acid
Produced by the polymerization of pure isobutylene, in an inert solvent, initiated by Ziegler-Natta catalysts, Bronsted acid or Lewis acid
Polymerization of highly pure isobutene to polyisobutylene occurs in an inert solvent at temperatures between -10 and -100 °C

General Manufacturing Information

All other basic organic chemical manufacturing
Petrochemical manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Rubber product manufacturing
Synthetic rubber manufacturing
Wholesale and retail trade
1-Propene, 2-methyl-: ACTIVE
Adhesive manufacturing
1-Propene, 2-methyl-, homopolymer: ACTIVE
XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).
1-Propene, 2-methyl-, homopolymer, chlorinated: ACTIVE
Hydrocarbons, C2-4: ACTIVE
Polymerization of isobutylene ... leads to formation of high polymers with molecular wt between 15,000 and 500,000. First members, with molecular wt up to about 60,000, are syrupy, but products with higher molecular wt are rubber-like ...
... Can be used for acid or base resistant linings or for making hose, since they are tasteless and odorless, or for transporting beverages (beer, wine). /Isobutylene polymers/
POLYISOBUTYLENE IS A SYNTHETIC ELASTOMER WHICH IMPROVES LOW-TEMPERATURE FLEXIBILITY OF PARAFFIN & FLEXIBILITY OF POLYETHYLENE.
BUTYL RUBBER IS A TYPE OF POLYISOBUTENE TO WHICH HAS BEEN ADDED ABOUT 2% ISOPRENE, WHICH PROVIDES SULFUR LINKAGE SITES FOR VULCANIZATION.
TRADEMARK FOR POLYISOBUTYLENE ... A THERMOPLASTIC SATURATED POLYMER UNVULCANIZABLE BY ITSELF, BUT FREQUENTLY ADDED TO IMPART SPECIAL PROPERTIES TO OTHER ELASTOMERS. ALSO USED IN UNVULCANIZED COMPOSITIONS, ALONE & IN COMBINATIONS. /VISTANEX/
DRUG CAPSULES ARE PREPARED FROM ETHYL CELLULOSE OR POLYISOBUTYLENE WHICH CONTROLS THE RATE OF DRUG RELEASE.
For more General Manufacturing Information (Complete) data for POLYISOBUTYLENE (12 total), please visit the HSDB record page.

Analytic Laboratory Methods

Simple, rapid and sensitive colorimetric method was developed to determine isobutylene in air.

Clinical Laboratory Methods

Gas chromatography was used to study distribution of 6 volatile hydrocarbons in mouse and rat body tissues.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

Gas-liquid chromatography was used to study brain hydrocarbon content in rats and mice inhaling mixtures of butane and isobutylene. There was summation of CNS depressant effects of butane and isobutylene toward potentiation rather than antagonism.

Stability Shelf Life

Stable under recommended storage conditions.
Volatile liquid or easily liquefied gas.

Dates

Modify: 2023-08-15

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